![molecular formula C19H25N5O3 B2404996 8-((2-methoxyethyl)amino)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 797775-47-4](/img/structure/B2404996.png)
8-((2-methoxyethyl)amino)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
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Description
8-((2-methoxyethyl)amino)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H25N5O3 and its molecular weight is 371.441. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Compound 7 exhibits significant antitumor activity against various cancer cell lines. It has been particularly effective against hepatocellular carcinoma (HepG2) cells, demonstrating strong cytotoxic effects. Researchers have explored its potential as a novel chemotherapeutic agent due to its selective toxicity towards cancer cells .
Antioxidant Properties
The compound displays potent antioxidant activity, as evidenced by its ability to scavenge free radicals. Its radical-scavenging capacity makes it a promising candidate for combating oxidative stress-related diseases .
ABTS Radical Scavenging
Compound 7 has shown remarkable ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical-scavenging activity. This property contributes to its overall antioxidant potential .
Anti-Inflammatory Effects
Researchers have observed anti-inflammatory effects of compound 7. It may modulate inflammatory pathways, making it relevant for conditions associated with inflammation .
Molecular Docking Studies
Through molecular docking simulations, compound 7 was found to interact favorably with specific amino acid residues in target proteins. Notably, it forms stable hydrogen bonds within binding pockets, suggesting potential therapeutic applications .
Heterocyclic Chemistry
Compound 7 serves as a valuable building block for heterocyclic compounds. Its unique structure allows for diverse modifications, leading to the synthesis of novel derivatives with varied properties .
properties
IUPAC Name |
8-(2-methoxyethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-22-16-15(17(25)23(2)19(22)26)24(18(21-16)20-11-13-27-3)12-7-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGHBWVJVKFAPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCOC)CCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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